molecular formula C9H10BrNS B14171566 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide CAS No. 89059-13-2

3,6-Dimethyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B14171566
CAS No.: 89059-13-2
M. Wt: 244.15 g/mol
InChI Key: ZNVYQKJYOOFNLW-UHFFFAOYSA-M
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Description

3,6-Dimethyl-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C9H10BrNS. It is a derivative of benzothiazole, characterized by the presence of two methyl groups at positions 3 and 6 on the benzothiazole ring and a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide typically involves the reaction of 3,6-dimethylbenzothiazole with a brominating agent. One common method is the bromination of 3,6-dimethylbenzothiazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride; reactions are often performed in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

3,6-Dimethyl-1,3-benzothiazol-3-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or cellular components, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with an iodide ion instead of bromide.

    3,6-Dimethyl-1,3-benzothiazol-3-ium chloride: Chloride ion instead of bromide.

    2,5-Dimethyl-1,3-benzothiazol-3-ium bromide: Methyl groups at different positions.

Uniqueness

3,6-Dimethyl-1,3-benzothiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of a bromide ion, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for various specialized applications.

Properties

CAS No.

89059-13-2

Molecular Formula

C9H10BrNS

Molecular Weight

244.15 g/mol

IUPAC Name

3,6-dimethyl-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C9H10NS.BrH/c1-7-3-4-8-9(5-7)11-6-10(8)2;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

ZNVYQKJYOOFNLW-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)[N+](=CS2)C.[Br-]

Origin of Product

United States

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